molecular formula C8H12NO4P B14576110 [2-(4-Hydroxyanilino)ethyl]phosphonic acid CAS No. 61211-78-7

[2-(4-Hydroxyanilino)ethyl]phosphonic acid

Cat. No.: B14576110
CAS No.: 61211-78-7
M. Wt: 217.16 g/mol
InChI Key: RPOYPARCJXQGAK-UHFFFAOYSA-N
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Description

[2-(4-Hydroxyanilino)ethyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further connected to a hydroxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Hydroxyanilino)ethyl]phosphonic acid typically involves the reaction of 4-hydroxyaniline with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Hydroxyanilino)ethyl]phosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a quinone derivative, while reduction of a nitro group yields an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(4-Hydroxyanilino)ethyl]phosphonic acid involves its ability to interact with specific molecular targets, such as enzymes and metal ions. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, its ability to chelate metal ions enables it to interfere with metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Hydroxyanilino)ethyl]phosphonic acid is unique due to the presence of both a hydroxyaniline moiety and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61211-78-7

Molecular Formula

C8H12NO4P

Molecular Weight

217.16 g/mol

IUPAC Name

2-(4-hydroxyanilino)ethylphosphonic acid

InChI

InChI=1S/C8H12NO4P/c10-8-3-1-7(2-4-8)9-5-6-14(11,12)13/h1-4,9-10H,5-6H2,(H2,11,12,13)

InChI Key

RPOYPARCJXQGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCP(=O)(O)O)O

Origin of Product

United States

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